molecular formula C12H18N2O B8790605 1,3-Dimethyl-2-(2-methoxyphenyl)imidazolidine CAS No. 124639-28-7

1,3-Dimethyl-2-(2-methoxyphenyl)imidazolidine

Cat. No. B8790605
M. Wt: 206.28 g/mol
InChI Key: DTAJDRLUKOKLPI-UHFFFAOYSA-N
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Patent
US07521441B2

Procedure details

A solution of o-anisaldehyde (9.0 g, 66 mmol) and N,N′-dimethylethylenediamine (7.9 mL, 73 mmol) in ethanol (180 mL) was stirred at r.t. for overnight. MgSO4 (30 g) was added and the mixture was stirred for 20 min. The reaction mixture was filtered and washed with ether. The solvent was removed in vacuo to afford 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine as a light yellow solid, 12 g, yield 88%. 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 2.21 (s, 6H) 2.57-2.72 (m, 2H) 3.34 (d, J=2.75 Hz, 2H) 3.82 (s, 3H) 4.13 (s, 1H) 6.88 (d, J=8.24 Hz, 1H) 7.00 (t, J=7.48 Hz, 1H) 7.25-7.30 (m, 1H) 7.67 (d, J=7.63 Hz, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:11][NH:12][CH2:13][CH2:14][NH:15][CH3:16].[O-]S([O-])(=O)=O.[Mg+2]>C(O)C>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:1]1[N:15]([CH3:16])[CH2:14][CH2:13][N:12]1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
7.9 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1N(CCN1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.